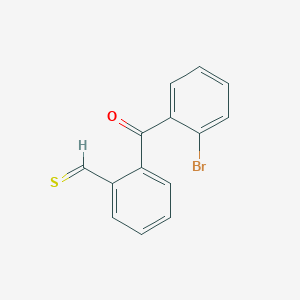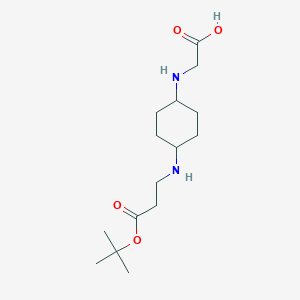
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound characterized by the presence of a tert-butoxy group, a cyclohexyl ring, and an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases such as sodium hydroxide for neutralization. The reactions are typically carried out at controlled temperatures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxy group can yield the free amino compound, while oxidation can produce corresponding oxides .
Applications De Recherche Scientifique
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The cyclohexyl ring provides structural stability, while the amino acetic acid moiety facilitates binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid
- **2-((1r,4r)-4-((tert-butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid
- **tert-Butyl 4-aminobenzylcarbamate hydrochloride
Uniqueness
2-((4-((3-(tert-Butoxy)-3-oxopropyl)amino)cyclohexyl)amino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxy group provides protection during synthesis, while the cyclohexyl ring and amino acetic acid moiety contribute to its stability and reactivity .
Propriétés
Formule moléculaire |
C15H28N2O4 |
|---|---|
Poids moléculaire |
300.39 g/mol |
Nom IUPAC |
2-[[4-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)8-9-16-11-4-6-12(7-5-11)17-10-13(18)19/h11-12,16-17H,4-10H2,1-3H3,(H,18,19) |
Clé InChI |
XODSTVRRDQTKMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCNC1CCC(CC1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)
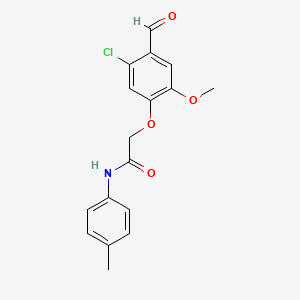
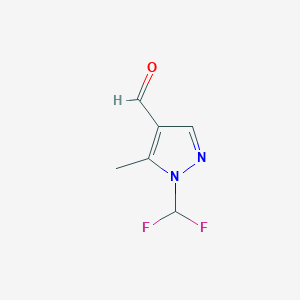
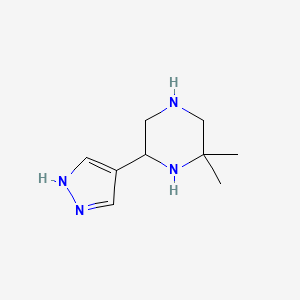
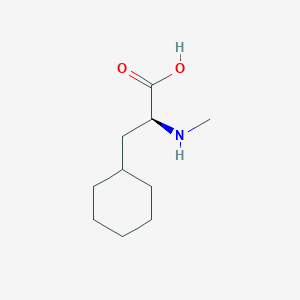
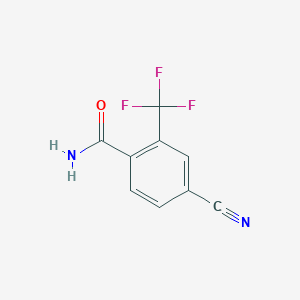
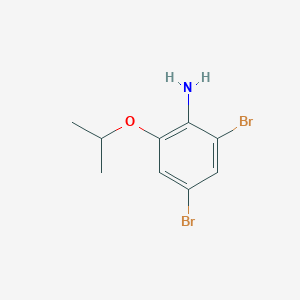
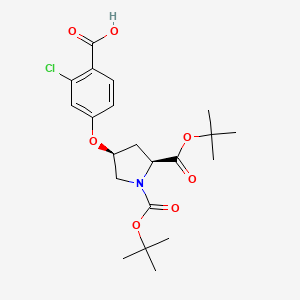
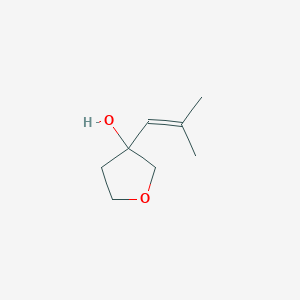

![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)
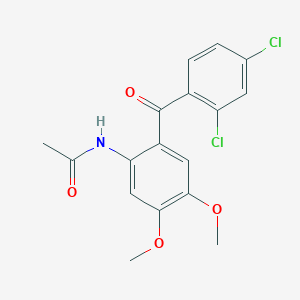
![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)
